4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
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Overview
Description
The compound “4-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole” is a complex organic molecule that contains several functional groups and rings. It has a 1,3-thiazole ring, which is a type of heterocyclic compound. This ring is connected to a 1H-imidazole ring, another type of heterocycle. The molecule also contains a trifluoromethyl group (-CF3) and a chlorophenyl group (-C6H4Cl), which are both known for their reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the various functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles. The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Researchers have explored Z2024254775 for its antiviral potential. For instance, derivatives of indole (one of the components in Z2024254775) have shown inhibitory activity against influenza A and CoxB3 viruses . These findings highlight its promise in combating viral infections.
- The indole scaffold within Z2024254775 has been associated with anti-inflammatory effects. Specifically, 5-acetyl-1,3,4-thiadiazole derivatives (which contain the thiazole moiety) exhibit potent anti-inflammatory activity . Understanding Z2024254775’s role in inflammation modulation could lead to novel therapeutic strategies.
- While direct studies on Z2024254775’s anticancer effects are limited, its structural components (such as the thiazole ring) have been investigated in related contexts. Efforts to combat drug resistance in cancer cells have led to the study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which share similarities with Z2024254775. These derivatives show promise in overcoming resistance mechanisms .
Antiviral Activity
Anti-Inflammatory Properties
Anticancer Potential
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3S/c1-11-17(12-5-7-15(21)8-6-12)27-18(25-11)16-10-28-19(26-16)13-3-2-4-14(9-13)20(22,23)24/h2-10H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJJWPYNTYUEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CSC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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